molecular formula C33H42N2O6Si B2952160 Fmoc-L-Pyrraline(TBS)-OH CAS No. 1404451-31-5

Fmoc-L-Pyrraline(TBS)-OH

Cat. No.: B2952160
CAS No.: 1404451-31-5
M. Wt: 590.792
InChI Key: APEKGBRQQMBOPQ-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Pyrraline(TBS)-OH is a derivative of the amino acid proline, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyldimethylsilyl (TBS) group. This compound is used in peptide synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Pyrraline(TBS)-OH is used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is incorporated into peptides that can be used as probes to investigate biological pathways .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating therapeutic peptides that can target specific diseases .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its versatility allows for the creation of materials with specific properties for various applications .

Mechanism of Action

The Fmoc group serves as a temporary protector of the alpha-amino group during peptide synthesis . Its removal allows the free amino group to react with the carboxyl group of the next amino acid, forming a peptide bond .

Safety and Hazards

Fmoc-protected amino acids should be handled with care. They should be stored in a cool, dry place and kept away from oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Pyrraline(TBS)-OH typically involves the protection of the amino group of L-proline with an Fmoc group, followed by the introduction of the TBS group to protect the hydroxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl chloride (TBSCl). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is optimized for high yield and purity, ensuring the compound meets the standards required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Pyrraline(TBS)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

    Substitution: The TBS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as piperidine for Fmoc deprotection.

    Substitution reagents: Such as tetrabutylammonium fluoride (TBAF) for TBS removal.

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Pyrraline(TBS)-OH is unique due to the presence of both Fmoc and TBS groups, which provide dual protection during peptide synthesis. This dual protection allows for more complex synthetic routes and the creation of peptides with specific functional properties .

Properties

IUPAC Name

(2S)-6-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-formylpyrrol-1-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N2O6Si/c1-33(2,3)42(4,5)41-21-24-18-17-23(20-36)35(24)19-11-10-16-30(31(37)38)34-32(39)40-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,17-18,20,29-30H,10-11,16,19,21-22H2,1-5H3,(H,34,39)(H,37,38)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEKGBRQQMBOPQ-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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